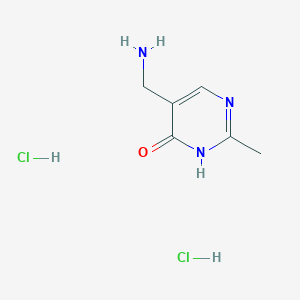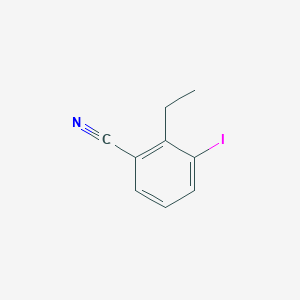
2-Ethyl-3-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-iodobenzonitrile is an organic compound that belongs to the class of halogenated aromatic nitriles It is characterized by the presence of an iodine atom and a nitrile group attached to a benzene ring, along with an ethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-iodobenzonitrile typically involves the iodination of 2-ethylbenzonitrile. One common method is the Sandmeyer reaction, where 2-ethylbenzonitrile is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-iodobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, cyanides, and various organometallic compounds.
Oxidation and Reduction: Products include primary amines and carboxylic acids.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Applications De Recherche Scientifique
2-Ethyl-3-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-iodobenzonitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. The nitrile group can form hydrogen bonds and coordinate with metal ions, while the iodine atom can participate in halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and biological activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodobenzonitrile: Lacks the ethyl substituent, making it less sterically hindered.
3-Iodobenzonitrile: Similar structure but without the ethyl group, affecting its reactivity and applications.
2-Ethylbenzonitrile: Lacks the iodine atom, which limits its use in halogenation reactions.
Uniqueness
2-Ethyl-3-iodobenzonitrile is unique due to the presence of both the ethyl and iodine substituents, which provide a combination of steric and electronic effects. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H8IN |
|---|---|
Poids moléculaire |
257.07 g/mol |
Nom IUPAC |
2-ethyl-3-iodobenzonitrile |
InChI |
InChI=1S/C9H8IN/c1-2-8-7(6-11)4-3-5-9(8)10/h3-5H,2H2,1H3 |
Clé InChI |
KHHKEZLGMSMRDR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



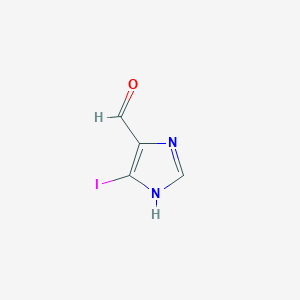
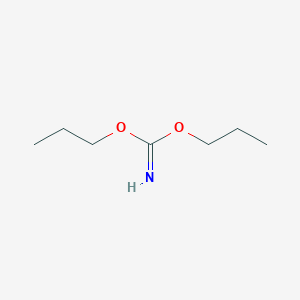
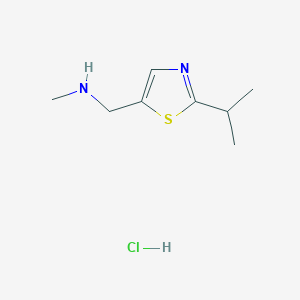
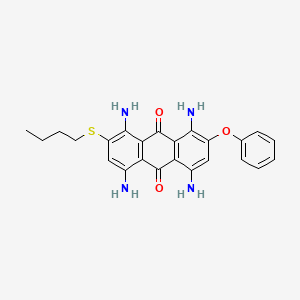
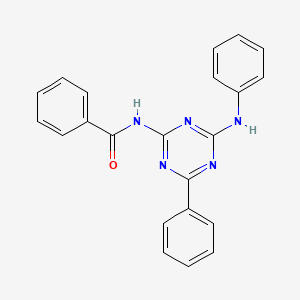

![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)
![2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13124421.png)
![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B13124430.png)
